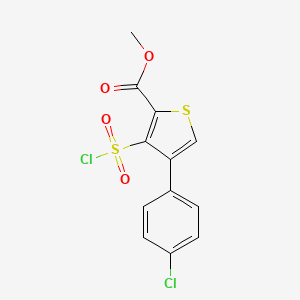Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
CAS No.: 1291486-73-1
Cat. No.: VC3383285
Molecular Formula: C12H8Cl2O4S2
Molecular Weight: 351.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1291486-73-1 |
|---|---|
| Molecular Formula | C12H8Cl2O4S2 |
| Molecular Weight | 351.2 g/mol |
| IUPAC Name | methyl 4-(4-chlorophenyl)-3-chlorosulfonylthiophene-2-carboxylate |
| Standard InChI | InChI=1S/C12H8Cl2O4S2/c1-18-12(15)10-11(20(14,16)17)9(6-19-10)7-2-4-8(13)5-3-7/h2-6H,1H3 |
| Standard InChI Key | RSZCVQYNVROMAZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl |
| Canonical SMILES | COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl |
Introduction
Chemical Structure and Properties
Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate features a thiophene scaffold substituted at three positions: a 4-chlorophenyl group at position 4, a chlorosulfonyl group at position 3, and a methyl carboxylate group at position 2. Based on the analysis of related compounds, this molecule belongs to the broader family of substituted thiophene derivatives, which are important building blocks in organic synthesis.
The physical and chemical properties of this compound can be reasonably estimated by examining similar thiophene derivatives with chlorosulfonyl groups. Comparable compounds like methyl 3-chlorosulfonylthiophene-2-carboxylate typically appear as crystalline powders with colors ranging from white to brown . These compounds generally demonstrate sensitivity to moisture due to the reactive chlorosulfonyl group, requiring appropriate storage conditions to maintain stability.
Table 1: Estimated Physical and Chemical Properties
The presence of multiple functional groups creates distinct reactivity centers within the molecule. The chlorosulfonyl group is particularly reactive and serves as an excellent site for further derivatization, making this compound valuable as a synthetic intermediate.
Chemical Reactivity
The reactivity profile of methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is defined by its three principal functional groups, each contributing distinct chemical behavior to the molecule.
Chlorosulfonyl Group Reactivity
The chlorosulfonyl (-SO₂Cl) group represents the most reactive center in the molecule, demonstrating high electrophilicity and susceptibility to nucleophilic substitution reactions. This group readily reacts with:
-
Amines to form sulfonamides
-
Alcohols to produce sulfonate esters
-
Water to yield sulfonic acids through hydrolysis
These transformations generally proceed under mild conditions due to the high reactivity of the chlorosulfonyl functionality.
Ester Group Transformations
The methyl carboxylate group participates in typical ester chemistry:
-
Hydrolysis (under acidic or basic conditions)
-
Transesterification with alcohols
-
Reduction to form alcohols (using reagents like DIBAL-H, as demonstrated in the synthesis of related compounds)
Thiophene Ring and 4-Chlorophenyl Moiety
The thiophene core and attached 4-chlorophenyl group can engage in various transformations:
-
Electrophilic aromatic substitution reactions (influenced by existing substituents)
-
Cross-coupling reactions at the C-Cl position of the 4-chlorophenyl group
-
Coordination chemistry through the sulfur atom in the thiophene ring
Applications in Chemical Synthesis
Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate serves as a versatile building block in organic synthesis, primarily due to its multi-functional nature and potential for selective transformations.
As a Synthetic Intermediate
The compound's utility as a synthetic intermediate stems from:
-
The reactive chlorosulfonyl group, which provides an excellent handle for introducing diverse functionalities
-
The methyl carboxylate group, which can be transformed into various carboxylic acid derivatives
-
The 4-chlorophenyl substituent, which offers opportunities for cross-coupling chemistry
Pharmaceutical Relevance
Analytical Characterization
The structural confirmation and purity assessment of methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate would typically involve a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR would reveal the characteristic signals for:
-
Aromatic protons from the 4-chlorophenyl group
-
The thiophene ring proton
-
The methyl ester protons
-
-
¹³C NMR would provide information about the various carbon environments, including the quaternary carbons bearing the functional groups.
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
-
Ester carbonyl stretch (~1700-1750 cm⁻¹)
-
S=O stretching vibrations from the chlorosulfonyl group (~1350-1450 cm⁻¹)
-
C-Cl stretching vibrations
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structural features.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for:
-
Assessing purity
-
Monitoring reactions involving this compound
-
Separating it from structurally related compounds
Comparison with Structural Analogs
A comparative analysis of methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate with structurally related compounds provides insights into structure-property relationships.
Table 2: Comparison with Related Thiophene Derivatives
Effect of Substituent Position
The position of substituents on the thiophene ring significantly influences the compound's properties:
Functional Group Interactions
The proximity of the chlorosulfonyl group to the 4-chlorophenyl substituent in methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate creates a unique electronic environment that distinguishes it from its structural isomers and analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume